Product packaging for 6-(Benzylamino)-4-methylnicotinic acid(Cat. No.:)

6-(Benzylamino)-4-methylnicotinic acid

Cat. No.: B11794935
M. Wt: 242.27 g/mol
InChI Key: QCARGTDVWIHPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Benzylamino)-4-methylnicotinic acid (CAS 1355178-72-1) is a nicotinic acid derivative with the molecular formula C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol . This chemical compound features a benzylamino substitution at the 6-position of the nicotinic acid ring system, a structural motif found in various biologically active compounds and research intermediates. While specific biological activity data for this exact compound requires further research investigation, its structural characteristics suggest potential research applications in several areas. The compound shares a benzylamino substitution pattern with established plant growth regulators like 6-benzylaminopurine (BAP), a synthetic cytokinin widely used in plant tissue culture to promote cell division and shoot formation . Researchers may explore similar structure-activity relationships in this chemical class. This nicotinic acid derivative may serve as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research, particularly for developing compounds targeting various enzyme systems. The presence of both carboxylic acid and secondary amine functional groups provides handles for further chemical modification and derivatization. This product is specifically intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B11794935 6-(Benzylamino)-4-methylnicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-(benzylamino)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-10-7-13(16-9-12(10)14(17)18)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

QCARGTDVWIHPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Benzylamino 4 Methylnicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-(benzylamino)-4-methylnicotinic acid reveals several logical disconnections. The most prominent disconnection is the C-N bond between the pyridine (B92270) ring and the benzylamino group. This leads to two primary synthetic strategies: direct amination of a pre-functionalized nicotinic acid derivative or a multi-step sequence involving the initial synthesis of a 6-aminonicotinic acid intermediate followed by N-benzylation.

Direct Amination Approaches to the Nicotinic Acid Core

Direct amination methods offer a more convergent approach to this compound by forming the crucial C-N bond in a single step from a suitably activated nicotinic acid precursor.

Catalytic Systems for Direct N-Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of aryl-amine bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, a potential precursor would be a 6-halo-4-methylnicotinic acid derivative, such as 6-chloro-4-methylnicotinic acid.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the catalytic system. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have been shown to be effective in promoting these couplings. wikipedia.org

Catalyst System ComponentFunctionCommon Examples
Palladium PrecatalystSource of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the palladium center and facilitates the catalytic cycleXantphos, BINAP, DPPF, Buchwald's biarylphosphines
BasePromotes deprotonation of the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventSolubilizes reactants and influences reaction rateToluene (B28343), Dioxane, DMF

Optimization of Reaction Conditions and Solvent Effects

The success of a direct amination reaction is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can significantly impact the yield and purity of the product. For the reaction between a 6-halo-4-methylnicotinic acid and benzylamine, a screening of various phosphine ligands and bases would be necessary to identify the optimal combination.

The solvent can also play a critical role. Aprotic polar solvents like dioxane and toluene are commonly used for Buchwald-Hartwig aminations. The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. In some cases, the use of milder bases and lower temperatures can be beneficial, especially when dealing with sensitive functional groups.

Multi-Step Synthetic Sequences from Precursor Compounds

An alternative to direct amination is a multi-step approach that involves the synthesis of key intermediates which are then further functionalized to yield the final product.

Synthesis of Key Intermediates (e.g., 4-methylnicotinic acid derivatives)

A crucial intermediate for the synthesis of this compound is a suitably functionalized 4-methylnicotinic acid derivative. Several methods exist for the synthesis of such compounds. For instance, 6-methylnicotinic acid can be prepared by the selective oxidation of 2-methyl-5-ethylpyridine. google.comgoogle.com This oxidation can be achieved using nitric acid under elevated temperature and pressure. google.com

Similarly, the synthesis of 4-hydroxy-6-methylnicotinic acid has been reported, which can serve as a precursor for the introduction of other functional groups at the 4-position. chemicalbook.com The synthesis of 6-amino-4-methylnicotinic acid itself would be a valuable intermediate, allowing for subsequent N-alkylation with a benzyl (B1604629) halide.

Sequential Functional Group Transformations

Once a suitable 6-amino-4-methylnicotinic acid or its ester is obtained, the final step would be the introduction of the benzyl group. This can be achieved through a standard N-alkylation reaction. The amino group of the nicotinic acid derivative can be reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to afford the desired this compound. monash.edu

Alternatively, a reductive amination approach could be employed. This would involve the reaction of 6-amino-4-methylnicotinic acid with benzaldehyde (B42025) to form an imine intermediate, which is then reduced in situ to the secondary amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Novel Synthetic Strategies and Green Chemistry Principles

The development of advanced synthetic methodologies for producing complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles prioritize efficiency, safety, and environmental sustainability by reducing waste, minimizing energy consumption, and using less hazardous materials. This section explores several innovative strategies—microwave-assisted synthesis, flow chemistry, and biocatalysis—that represent the frontier of efficient and sustainable organic synthesis, with specific relevance to nicotinic acid derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and significantly reduced reaction times. This method aligns with green chemistry principles by improving energy efficiency and often allowing for solvent-free reactions.

Research into the synthesis of nitrogen-containing heterocycles has demonstrated the profound advantages of microwave irradiation. For instance, the synthesis of various quinoline (B57606) and chromenone derivatives under microwave conditions resulted in excellent yields (80–95%) in as little as four minutes, a significant improvement over conventional heating which required 60 minutes for lower yields. acsgcipr.org Similarly, in the synthesis of nicotinamide (B372718) derivatives, microwave irradiation has been shown to dramatically shorten reaction times. rsc.org

A direct comparison highlights the efficiency of this technique. In one study on the preparation of aminocoumarins, a related heterocyclic structure, reactions that took hours via conventional reflux were completed in seconds to minutes under microwave irradiation, with comparable or improved yields. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

Product TypeConventional Method TimeMicrowave Method TimeConventional YieldMicrowave YieldReference
4-Phenylaminocoumarin3 hours25 seconds85%94% mdpi.com
Quinolin-4-ylmethoxychromen-4-ones60 minutes4 minutesLower Yield Reported80-95% acsgcipr.org
2-Methyl Benzimidazole1 hour10 minutesN/AHigh Yield Reported nih.gov

While a specific microwave-assisted protocol for this compound is not prominently documented, the successful application of this technology to a wide array of related pyridine and nicotinic acid derivatives strongly suggests its potential. nih.govrsc.org A plausible approach would involve the microwave-assisted reaction between a suitable 6-chloro-4-methylnicotinic acid ester and benzylamine, likely achieving a rapid and high-yield conversion.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. The ability to automate and integrate multiple reaction steps makes it a highly efficient platform for complex syntheses.

Further studies have showcased the use of packed-bed microreactors for the N-oxidation of pyridines using hydrogen peroxide, a green oxidizing agent. This continuous flow setup proved to be safer and more efficient than batch reactors and demonstrated excellent stability over 800 hours of operation, indicating its potential for large-scale industrial production. researchgate.net More recently, a green and concise synthesis of nicotinamide derivatives was developed using an immobilized enzyme (Novozym® 435) in a continuous-flow microreactor. This chemoenzymatic approach dramatically reduced reaction times from 24 hours in a batch reactor to just 35 minutes in flow, while also increasing product yields. rsc.orgresearchgate.net

For a molecule like this compound, a continuous flow process could be designed to telescope the synthesis steps, minimizing manual handling and purification of intermediates. This would not only improve efficiency and yield but also enhance the safety profile of the manufacturing process. rsc.orgresearchgate.net

Biocatalytic Approaches to Nicotinic Acid Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole microbial cells to perform chemical transformations. These processes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, aligning perfectly with the goals of green chemistry. The industrial production of nicotinic acid has increasingly moved from harsh chemical methods to cleaner biocatalytic routes. nih.govfrontiersin.org

The primary biocatalytic strategy for producing nicotinic acid involves the hydrolysis of 3-cyanopyridine (B1664610). This can be achieved through two main enzymatic pathways:

Nitrilase Pathway: A single-step conversion where a nitrilase enzyme directly hydrolyzes the nitrile group of 3-cyanopyridine to a carboxylic acid, releasing ammonia. mdpi.com

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to nicotinamide, which is then hydrolyzed to nicotinic acid by an amidase.

Microorganisms such as Rhodococcus rhodochrous and engineered E. coli expressing nitrilase from Acidovorax facilis have been instrumental in these processes. mdpi.comfrontiersin.org For example, the first nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine using Rhodococcus rhodochrous J1 reported a 100% yield. frontiersin.orgnih.gov To improve stability and reusability, enzymes or whole cells are often immobilized. In one study, immobilized E. coli cells were used in a semi-continuous packed-bed bioreactor for over 40 batches with 100% conversion, demonstrating a robust and highly efficient production system. mdpi.com

While these methods focus on the core nicotinic acid structure, the principles are extendable to more complex derivatives. A potential biocatalytic route to this compound could involve:

Enzymatic amination of a pre-functionalized pyridine ring.

A chemoenzymatic approach , where a chemical synthesis creates a key intermediate, like 6-chloro-4-methyl-3-cyanopyridine, which is then converted to the final acid using a nitrilase.

Research into generating substituted pyridines from renewable biomass sources like lignin (B12514952) is also paving the way for more sustainable synthetic routes to valuable pharmaceutical intermediates. acsgcipr.orgukri.org These biocatalytic and bio-based strategies offer a promising and sustainable future for the synthesis of nicotinic acid and its derivatives. frontiersin.org

Chemical Reactivity and Derivatization of 6 Benzylamino 4 Methylnicotinic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid functionality of 6-(benzylamino)-4-methylnicotinic acid can be converted to esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The formation of esters from this compound can be achieved through various standard methods. For instance, Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable route. A related process for the synthesis of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.comgoogle.com Another approach involves the initial conversion of the carboxylic acid to its alkali salt, which is then reacted with an appropriate alkyl halide. For example, the sodium salt of 6-aminonicotinic acid, a related compound, can be reacted with 3-chloromethylpyridine hydrochloride in dimethylformamide to yield the corresponding ester. google.com More modern and milder methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to facilitate the reaction with a variety of alcohols under neutral conditions. rsc.org A convenient method for preparing benzyl (B1604629) esters involves the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by coupling agents that activate the carboxylic acid. Common coupling reagents include carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The reaction of 6-aminonicotinic acid with ammonia, for instance, leads to the formation of 6-aminonicotinamide. youtube.com The direct amidation of esters, which can be prepared from the subject compound, with amines is also a feasible route, sometimes catalyzed by metal oxides.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
EsterificationAlcohol, Coupling Agent (e.g., EDCI/DMAP)Ester
AmidationAmine, Coupling Agent (e.g., HBTU, HATU)Amide

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting (6-(benzylamino)-4-methylpyridin-3-yl)methanol is a key intermediate for further functionalization. Milder reducing agents like borane (B79455) (BH₃) complexed with THF or dimethyl sulfide (B99878) can also be effective. The stereochemistry of the reduction of nicotinic acid has been studied, indicating that specific enzyme-mediated reductions can proceed with high stereoselectivity. rsc.org

Oxidation: The pyridine ring itself is relatively resistant to oxidation, especially under conditions that would typically oxidize alkyl side chains. However, the carboxylic acid group is already in a high oxidation state. Further oxidation of the molecule would likely target the benzylamino group or the methyl group under harsh conditions, potentially leading to degradation of the pyridine ring. The oxidation of a related compound, 3-methylpyridine (B133936) (β-picoline), to nicotinic acid can be achieved through gas-phase catalytic oxidation. researchgate.net

TransformationReagents and ConditionsProduct Functional Group
ReductionLiAlH₄, THFPrimary Alcohol
ReductionBH₃·THFPrimary Alcohol
Oxidation (of methyl group)Strong oxidizing agents (e.g., KMnO₄)Carboxylic Acid (potential for ring degradation)

Reactivity at the Benzylamino Substituent

The benzylamino group at the 6-position offers multiple sites for further chemical reactions, including the secondary amine nitrogen and the aromatic benzyl ring.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution at the Amino Group: The nitrogen atom of the benzylamino group is nucleophilic and can participate in reactions with various electrophiles. For instance, it can be alkylated with alkyl halides or undergo acylation with acid chlorides or anhydrides to form tertiary amines and amides, respectively. The acetylation of primary and secondary amines is a common transformation. masterorganicchemistry.com

Electrophilic Substitution on the Benzyl Ring: The benzene (B151609) ring of the benzylamino substituent is susceptible to electrophilic aromatic substitution (EAS). msu.edulibretexts.org The amino group, being an activating group, directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Typical EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.comsigmaaldrich.com For example, nitration would be expected to yield a mixture of 6-((2-nitrobenzyl)amino)- and 6-((4-nitrobenzyl)amino)-4-methylnicotinic acid.

Reaction TypeReagents and ConditionsPosition of Substitution
N-AlkylationAlkyl Halide, BaseAmino Nitrogen
N-AcylationAcid Chloride/Anhydride, BaseAmino Nitrogen
NitrationHNO₃, H₂SO₄ortho/para positions of the benzyl ring
BrominationBr₂, FeBr₃ortho/para positions of the benzyl ring

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and can be applied to derivatives of this compound. youtube.comnih.gov To utilize these reactions, the pyridine or benzene ring typically needs to be functionalized with a halide (e.g., Cl, Br, I) or a triflate group.

Suzuki-Miyaura Coupling: If a halogen atom were introduced onto the pyridine or benzyl ring, it could undergo a Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl substituents.

Buchwald-Hartwig Amination: This reaction would be particularly useful for the synthesis of this compound itself, by coupling 6-halonicotinic acid with benzylamine. It can also be used to further functionalize a halogenated derivative of the title compound with other amines.

Heck Coupling: A halogenated derivative of this compound could be coupled with an alkene in a Heck reaction to introduce a vinyl group.

These reactions offer a modular approach to building molecular complexity from the core structure of this compound.

Acid-Base Equilibria and Protonation States

This compound possesses both acidic and basic centers, and its protonation state is dependent on the pH of the solution. The carboxylic acid group is acidic, with an expected pKa value typical for a pyridinecarboxylic acid. The pyridine ring nitrogen is basic, as is the exocyclic benzylamino nitrogen.

Development of Structural Analogs via Targeted Derivatization

The generation of structural analogs of this compound primarily involves chemical modifications at two key functional groups: the carboxylic acid at the 3-position of the pyridine ring and the secondary amine of the 6-benzylamino substituent. These derivatizations allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of its interaction with biological targets.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for derivatization, most commonly through esterification and amidation reactions. These transformations can significantly impact the compound's polarity and its ability to act as a hydrogen bond donor.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. For instance, the reaction of 6-substituted nicotinic acids with diazodiphenylmethane (B31153) in various alcohols has been studied to determine reaction kinetics. researchgate.net While specific examples for this compound are not extensively documented in publicly available literature, the general principles of esterification are well-established. For example, the synthesis of benzyl esters of the closely related 2-amino-6-methylnicotinic acid has been achieved by reacting the acid with a substituted benzyl alcohol in the presence of a coupling agent or by converting the alcohol to a more reactive species.

Amidation: The formation of amides from the carboxylic acid introduces a new set of hydrogen bonding possibilities and can modulate the compound's conformational flexibility. Standard peptide coupling reagents can be employed to react this compound with a diverse range of primary and secondary amines, leading to a wide array of N-substituted amides. The synthesis of various amide derivatives of nicotinic acid has been a common strategy in medicinal chemistry to explore new therapeutic agents. nih.gov

Derivatization of the Benzylamino Group

The secondary amine of the benzylamino group offers another site for structural modification. These modifications can alter the steric and electronic properties of the substituent at the 6-position of the pyridine ring.

N-Alkylation and N-Acylation: The nitrogen of the benzylamino group can be further alkylated or acylated to introduce new substituents. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These modifications can influence the planarity and rotational freedom of the benzyl group relative to the pyridine ring.

Substitution on the Benzyl Ring: A common strategy for creating a library of analogs involves the use of variously substituted benzylamines in the initial synthesis of the this compound scaffold. By employing benzylamines with different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring, a range of analogs with systematically varied electronic and steric properties can be generated. Studies on related benzylamine-containing heterocyclic compounds have shown that such substitutions can profoundly impact biological activity. nih.govnih.gov

Representative Structural Analogs

The following table illustrates potential structural analogs that can be synthesized through the derivatization of this compound, based on established chemical principles and findings from related structures. The specific research findings for these exact derivatives are not widely published, but their synthesis is chemically feasible.

Compound Name Modification Site Modification Type Potential Research Focus
Methyl 6-(benzylamino)-4-methylnicotinateCarboxylic AcidEsterificationProdrug development, improved permeability
6-(Benzylamino)-4-methyl-N-propylnicotinamideCarboxylic AcidAmidationEnhanced biological target interaction
6-(N-Benzyl-N-methylamino)-4-methylnicotinic acidBenzylamino NitrogenN-MethylationAltered steric and electronic properties
6-((4-Chlorobenzyl)amino)-4-methylnicotinic acidBenzyl RingSubstitutionStructure-activity relationship (SAR) studies
6-(Benzylamino)-4-methylnicotinoyl chlorideCarboxylic AcidAcyl HalogenationReactive intermediate for further synthesis

These examples represent a fraction of the possible structural analogs that can be generated from this compound. The systematic synthesis and evaluation of such derivatives are crucial for elucidating the full potential of this chemical scaffold in various scientific and therapeutic areas.

Computational and Theoretical Investigations of 6 Benzylamino 4 Methylnicotinic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 6-(Benzylamino)-4-methylnicotinic acid, these calculations could provide fundamental insights into its behavior.

Electronic Structure Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. Key parameters that would be determined include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. While studies on related nicotinic acid derivatives have employed DFT for such analyses, specific HOMO-LUMO values and molecular orbital visualizations for this compound are not available.

Reactivity Predictions

From the electronic structure data, various global and local reactivity descriptors could be calculated. These would include electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule might interact with other chemical species. Research on nicotinic acid benzylidenehydrazide derivatives has utilized these parameters to assess their reactivity. epstem.netepstem.net However, no such predictions have been published for this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the interaction between a ligand and a protein's active site.

Prediction of Binding Modes with Canonical Biological Targets (e.g., proteins, enzymes)

For this compound, molecular docking studies would be instrumental in identifying potential biological targets. By screening it against a library of known protein structures, researchers could hypothesize its mechanism of action. Studies on other nicotinic acid derivatives have successfully used molecular docking to predict binding modes with targets such as penicillin-binding protein 3 and sterol 14-alpha demethylase. nih.gov Unfortunately, there are no published studies detailing the predicted binding modes of this compound with any biological target.

Analysis of Interaction Energies and Key Residues

Beyond predicting the binding pose, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a scoring function or interaction energy. Furthermore, these simulations can identify the key amino acid residues within the protein's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. This level of detail is essential for understanding the specificity of the interaction and for guiding lead optimization in drug discovery. While this type of analysis is common for nicotinic acid analogs, specific data for this compound is absent from the literature.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static and can exist in various conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

A detailed conformational analysis of this compound would involve systematically rotating the rotatable bonds—specifically around the benzylamino and carboxylic acid groups—and calculating the potential energy of each resulting conformation. This would lead to the generation of a potential energy surface, or energy landscape, which would highlight the low-energy, and therefore most probable, conformations of the molecule in different environments. A study on 2-(methylthio)nicotinic acid has demonstrated the use of DFT for such conformational analysis. researchgate.net However, a similar investigation into the conformational preferences and energy landscape of this compound has not been reported.

Pharmacophore Generation and Feature Mapping

Pharmacophore modeling is a crucial technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing or screening for new molecules with potential biological activity. The process involves identifying common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, from a set of known active compounds.

A thorough search of scientific literature reveals a lack of specific studies on the pharmacophore generation and feature mapping for this compound. While the principles of pharmacophore modeling are well-established, their application to this particular compound has not been documented in available research. Therefore, a specific pharmacophore model and its detailed feature map for this compound cannot be provided.

Should such research be undertaken, it would likely involve the steps outlined in the table below.

StepDescription
1. Training Set Selection A group of molecules with known activity towards a specific target, including this compound if it were one of them, would be selected.
2. Conformational Analysis The possible three-dimensional shapes (conformations) of the selected molecules would be generated.
3. Feature Identification The key chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) present in the molecules would be identified.
4. Pharmacophore Model Generation A computational algorithm would be used to align the molecules and identify the common features and their spatial arrangement, resulting in a pharmacophore model.
5. Validation The generated model would be tested for its ability to distinguish between active and inactive compounds.

Without published studies, a data table detailing the specific pharmacophoric features of this compound cannot be constructed.

Molecular Dynamics Simulations for Dynamic Behavior

Despite the utility of this technique, a review of existing scientific literature indicates that no molecular dynamics simulations have been published specifically for this compound. Consequently, there are no research findings to report on its dynamic behavior based on this method.

If molecular dynamics simulations were to be performed on this compound, a typical study would involve the parameters listed in the hypothetical table below.

Simulation ParameterTypical Value/Description
Force Field A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS).
Solvent Model The type of solvent used to surround the molecule, often a water model like TIP3P or SPC/E.
System Size The dimensions of the simulation box containing the molecule and solvent.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.
Temperature The temperature at which the simulation is run, often physiological temperature (e.g., 300 K).
Pressure The pressure at which the simulation is run, often standard pressure (e.g., 1 atm).

As there are no specific MD simulation studies for this compound, a data table with actual research findings on its dynamic behavior cannot be provided.

In Vitro Biological Evaluation and Mechanistic Insights of 6 Benzylamino 4 Methylnicotinic Acid

Cell-Free Biochemical Assay Methodologies

Enzyme Inhibition and Activation Studies

There are currently no publicly available research articles or data sets that have investigated the inhibitory or activating effects of 6-(Benzylamino)-4-methylnicotinic acid on any specific enzymes. Methodologies to determine enzyme kinetics, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have not been applied to this compound in a published context. Therefore, its potential as an enzyme modulator remains uncharacterized.

Receptor Binding Assays and Affinity Determination

Scientific literature lacks any studies on the receptor binding profile of this compound. Consequently, its affinity (measured as K_i or K_d values) for any known biological receptors has not been determined. The potential of this compound to interact with and modulate the function of specific receptors is, at present, unknown.

Cell-Based Biological Assay Platforms (Non-Human Cellular Models)

Target Engagement Studies in Cellular Contexts

No research has been published that demonstrates the engagement of this compound with specific molecular targets within a cellular environment. Techniques such as cellular thermal shift assays (CETSA) or the use of target-specific reporter genes have not been utilized to confirm the interaction of this compound with intracellular proteins in non-human cell lines.

Cellular Pathway Modulation Investigations (e.g., inflammatory pathways in cell cultures)

The effect of this compound on cellular signaling pathways, including but not limited to inflammatory pathways, has not been documented in the scientific literature. There are no available reports on its impact on the production of signaling molecules, gene expression, or other markers of cellular pathway activation or inhibition in any non-human cell culture models.

Protein Binding Studies and Macromolecular Interactions

Detailed investigations into the binding of this compound to plasma proteins, such as human serum albumin (HSA), or its interaction with other macromolecules are absent from the current body of scientific literature. Therefore, its pharmacokinetic properties related to protein binding, which are crucial for understanding its potential distribution and availability in a biological system, remain undetermined.

Mechanistic Characterization of Observed Biological Activities

Once a biological activity is identified, mechanistic studies are performed to understand how the compound exerts its effects at a molecular level. This could involve a variety of assays depending on the nature of the observed activity. For instance, if the compound showed anti-inflammatory properties, studies might include:

Enzyme Inhibition Assays: Testing the compound's ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.

Cytokine Production Assays: Measuring the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells stimulated with an inflammatory agent.

Gene and Protein Expression Analysis: Using techniques like qPCR or Western blotting to determine if the compound alters the expression of genes and proteins involved in inflammatory pathways.

If the compound demonstrated antimicrobial activity, mechanistic studies would focus on:

Target Identification: Determining the specific bacterial or fungal enzyme or cellular process that the compound inhibits.

Cellular Integrity Assays: Assessing whether the compound disrupts the microbial cell membrane or cell wall.

DNA/RNA Synthesis Inhibition Assays: Investigating if the compound interferes with nucleic acid replication or transcription.

Without initial in vitro screening data, it is not possible to speculate on the specific mechanism of action for this compound.

Future Research Directions and Broad Scientific Applications

Development as a Chemical Probe for Biological Systems

The structure of 6-(benzylamino)-4-methylnicotinic acid makes it a candidate for development as a chemical probe to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes. The utility of a compound in this context often hinges on its ability to interact specifically with a biological target, such as an enzyme or receptor.

The aminonicotinic acid scaffold is a known pharmacophore, and the benzylamino group could facilitate specific interactions within the binding pockets of proteins through hydrogen bonding and hydrophobic interactions. Future research could focus on identifying potential protein targets. For instance, derivatives of nicotinic acid have been explored for their interaction with a variety of enzymes. chemistryjournal.netresearchgate.net By modifying the core structure, for example, by introducing reporter tags such as fluorescent groups or biotin, researchers could potentially create probes to visualize and study the localization and dynamics of target proteins within cells. The development of such probes would be invaluable for understanding complex biological pathways.

Exploration as a Synthetic Intermediate for Complex Chemical Synthesis

In the realm of organic chemistry, this compound holds potential as a versatile synthetic intermediate. Its multifunctional nature, with the carboxylic acid, the secondary amine of the benzylamino group, and the aromatic pyridine (B92270) ring, offers multiple points for chemical modification. innospk.comguidechem.com

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the construction of more complex molecules. jst.go.jpbelnauka.by The amino group can participate in various coupling reactions to introduce new substituents. Furthermore, the pyridine ring itself can be subject to further functionalization. This chemical tractability makes it a valuable building block for the synthesis of novel compounds, including potential pharmaceutical agents, agrochemicals, and other specialty chemicals. innospk.com The synthesis of new derivatives from this starting material could lead to the discovery of molecules with unique properties and functions. chemistryjournal.net

Potential as a Lead Scaffold for Non-Clinical Research Tools

A lead scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening for biological activity. The this compound structure is a promising candidate for such a scaffold in the development of non-clinical research tools. Its substituted pyridine core is a common feature in many biologically active molecules. acs.org

Researchers could systematically vary the substituents on the benzyl (B1604629) group, the methyl position, or replace the benzyl group entirely to explore the structure-activity relationships (SAR) for a given biological target. This approach could lead to the identification of potent and selective inhibitors or activators of enzymes or receptors that are of interest for basic research. For example, by understanding how modifications to the scaffold affect its binding affinity and selectivity, scientists can design highly specific tools to probe the function of individual proteins in a complex biological system.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives

Combinatorial chemistry is a powerful technique used to rapidly synthesize large numbers of different but structurally related molecules, which can then be screened for biological activity in high-throughput screening (HTS) campaigns. The properties of this compound make it well-suited for inclusion in such libraries.

Its nature as a versatile building block allows for the attachment of a wide variety of chemical "R-groups" at its reactive sites. innospk.comguidechem.com This would enable the creation of a large and diverse library of compounds based on a common scaffold. The resulting library could then be screened against a multitude of biological targets to identify "hits"—compounds that exhibit a desired biological effect. These hits can then serve as starting points for further drug discovery and development efforts.

Opportunities in Materials Science and Chemical Engineering (Non-Biological Applications)

Beyond its potential biological applications, the chemical structure of this compound suggests possible uses in materials science and chemical engineering. The pyridine ring, with its nitrogen atom, can coordinate with metal ions, opening up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs). innospk.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

The aromatic nature of the compound and the presence of the benzyl group could also be exploited in the design of organic electronic materials. Furthermore, the carboxylic acid and amino groups could be used to incorporate the molecule into larger polymer structures, potentially imparting new properties to the resulting materials, such as altered thermal stability, conductivity, or optical properties. innospk.com Further research in this area could uncover new and valuable non-biological applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzylamino)-4-methylnicotinic acid?

  • Methodology : A common approach involves amination reactions using benzylamine derivatives. For example, ethyl esters of pyrazolo-pyridinecarboxylic acids can undergo amination with benzylamine (3 equivalents) under reflux conditions, followed by purification via flash chromatography (e.g., EtOAc/hexane gradients) to isolate the product . Additionally, reductive amination strategies using sodium cyanoborohydride in methanol with aromatic aldehydes have been employed for similar benzylamino-substituted compounds .
  • Precursor Handling : 4-Methylnicotinic acid (CAS 3222-49-9) is a critical precursor; its reactivity with thionyl chloride or nitration agents should be carefully controlled to avoid side products .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., benzyl CH2_2 at ~4.6 ppm, aromatic protons between 7.0–8.5 ppm, and carboxylic acid COOH signals) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS) or LC-MS. Expected molecular ion [M+H]+^+ for C14_{14}H14_{14}N2_2O2_2 is 242.1056.
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH stretch at ~3300 cm1^{-1}) using NIST reference data .

Q. What are the solubility characteristics of this compound in common solvents?

  • Data : Based on structurally related compounds (e.g., nicotinic acid derivatives), the compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Solubility testing should follow protocols for similar carboxylic acids, noting pH-dependent ionization .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized during scale-up?

  • Critical Parameters :

  • Stoichiometry : Use excess benzylamine (3–4 equivalents) to drive amination reactions to completion .
  • Purification : Optimize flash chromatography conditions (e.g., silica gel, chloroform:methanol gradients) to recover ≥90% purity. For challenging separations, consider preparative HPLC with C18 columns .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the nicotinic acid core .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Case Study : If unexpected peaks appear in 1H^1H NMR (e.g., multiplets near 5.5 ppm), consider impurities from incomplete amination or by-products like thioanhydrides (formed during thionyl chloride activation). Use 2D NMR (COSY, HSQC) to assign ambiguous signals and LC-MS to detect low-abundance impurities .
  • Comparative Analysis : Cross-reference with published spectra of related compounds (e.g., 6-amino-4-methylnicotinic acid derivatives) to identify discrepancies .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Functionalization Approaches :

  • Benzylamino Modifications : Replace benzyl with substituted benzyl groups (e.g., nitro, methoxy) via reductive amination with aromatic aldehydes .
  • Carboxylic Acid Derivatives : Synthesize esters or amides to assess bioactivity changes. For example, methyl esters can be hydrolyzed back to the acid under basic conditions .
    • Key Metrics : Monitor changes in logP (lipophilicity) and pKa (ionization) using computational tools (e.g., MarvinSketch) to correlate with biological activity .

Q. How can stability issues under acidic or basic conditions be addressed?

  • Degradation Pathways : The benzylamino group may undergo hydrolysis in strong acids (pH < 2) or bases (pH > 10). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Mitigation Strategies : Formulate as a stable salt (e.g., sodium or hydrochloride) or use lyophilization to enhance shelf life .

Q. What analytical methods are recommended for detecting impurities in this compound?

  • HPLC Protocols : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor UV absorbance at 254 nm for nicotinic acid derivatives .
  • Reference Standards : Compare retention times with certified impurities (e.g., monobenzylethylenediamine, penilloic acids) from pharmaceutical-grade databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.